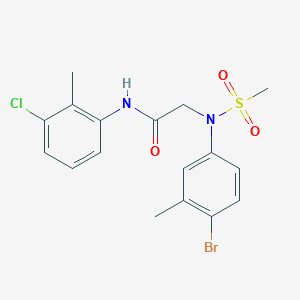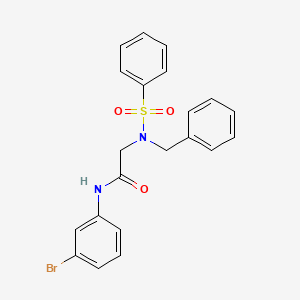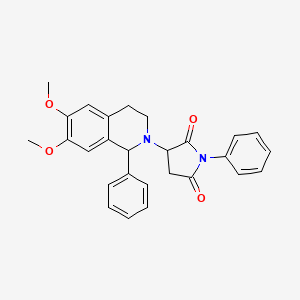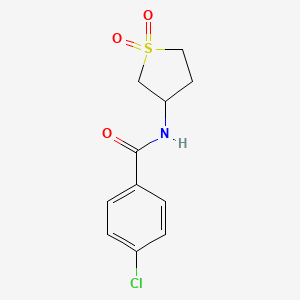
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as 2-Me-4-NO2-Ph-β-D-ara-f or 2-Me-4-NO2-Ph-β-D-ery-P. It is a modified form of a naturally occurring sugar molecule, and its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Me-4-NO2-Ph-β-D-ery-P is complex and varies depending on the specific application. However, in general, the compound works by binding to specific proteins or enzymes and altering their activity or function. This can provide valuable insights into the structure and function of these molecules and their role in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Me-4-NO2-Ph-β-D-ery-P are also varied and depend on the specific application. However, the compound has been shown to have a variety of effects on cellular processes, including altering enzyme activity, regulating gene expression, and modulating cell signaling pathways. These effects can provide valuable insights into the underlying mechanisms of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Me-4-NO2-Ph-β-D-ery-P is its specificity. The compound can be designed to target specific proteins or enzymes, allowing researchers to study their function in more detail. Additionally, the compound is stable and can be used in a variety of experimental conditions. However, there are also limitations to its use. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 2-Me-4-NO2-Ph-β-D-ery-P. One area of interest is the development of new probes that can target specific proteins or enzymes with greater specificity and efficiency. Additionally, researchers are interested in exploring the potential therapeutic applications of the compound, particularly in the treatment of cancer and other diseases. Finally, there is ongoing research into the underlying mechanisms of the compound's effects on cellular processes, which could provide valuable insights into the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 2-Me-4-NO2-Ph-β-D-ery-P involves several steps, including the protection of the sugar molecule, the nitration of the phenyl group, and the deprotection of the sugar molecule. The process is complex and requires specialized knowledge and equipment. However, the compound can be synthesized in sufficient quantities for research purposes.
Aplicaciones Científicas De Investigación
2-Me-4-NO2-Ph-β-D-ery-P has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a probe to study the structure and function of enzymes and other proteins. It has also been used to study the role of carbohydrates in various biological processes, including cell signaling and immune system function.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-4-8(14(17)18)2-3-9(7)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQIOUXQJGQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)



![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)

